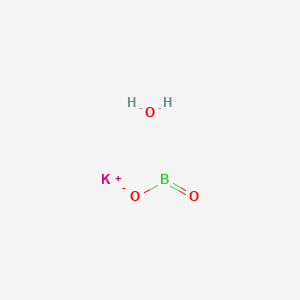

potassium;oxido(oxo)borane;hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;oxido(oxo)borane;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BO2.K.H2O/c2-1-3;;/h;;1H2/q-1;+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUGZFXNEVPSCOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(=O)[O-].O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(=O)[O-].O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BH2KO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Oxidation:the Organotrifluoroborate Moiety Can Be Readily Transformed into Other Functional Groups. a Notable Example is the Oxidation of Potassium Organotrifluoroborates to Yield Alcohols or Phenols. the Use of Oxone® Potassium Peroxymonosulfate Provides an Efficient and Environmentally Sound Method for This Conversion. the Reaction is Rapid and Proceeds in High Yields for a Wide Range of Substrates.orgsyn.org

| Starting Material | Oxidizing Agent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Potassium 1-naphthyltrifluoroborate | Oxone® | Acetone, Water | Cooling to 3 °C during addition | 1-Naphthol | orgsyn.org |

Application as a Derivatizing Agent in Polymer Chemistry

In a different context, potassium borates act as derivatizing agents themselves, particularly in polymer science. They are employed as crosslinking agents for various polymers. borates.today In this application, the borate (B1201080) ion forms reversible covalent bonds (borate ester linkages) with hydroxyl groups on polymer chains, effectively "derivatizing" the polymer by creating a three-dimensional network. This modification dramatically changes the material's properties, such as increasing the viscosity of polymer solutions, a principle widely used in industrial applications like hydraulic fracturing fluids. borates.todaynih.gov

Advanced Structural Elucidation and Spectroscopic Characterization

Single-Crystal X-ray Diffraction for Borate (B1201080) Anion Topology and Hydrogen Bonding

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. This method has been instrumental in characterizing the diverse and complex structures of potassium borate hydrates.

A notable example is the novel potassium borate hydrate (B1144303), [K(H₄B₅O₁₀)]·2H₂O, which was synthesized and its crystal structure determined by single-crystal X-ray diffraction. researchgate.net The analysis revealed an orthorhombic crystal system with the space group Aba2. The crystal packing is stabilized by O-H···O hydrogen bonds, forming a three-dimensional framework. researchgate.net

Another complex potassium borate, KB₃O₄(OH)₂, was synthesized hydrothermally and its structure elucidated using single-crystal X-ray diffraction. researchgate.net This compound crystallizes in the tetragonal system and features a unique [B₁₂O₁₆(OH)₈]⁴⁻ anion. researchgate.net This anion is composed of an 8-membered borate ring formed by the vertex-sharing of four [B₃O₄(OH)₂]⁻ clusters. researchgate.net These larger units are interconnected through hydrogen bonds to form sheets, which are further linked by ionic K-O bonds to create a 3D structure. researchgate.net

The diversity of borate anions is a key feature of these compounds. They are constructed from fundamental building blocks of trigonal planar BO₃ and tetrahedral BO₄ units. tandfonline.com These units can link together in various ways to form complex superstructural units or "fundamental building blocks" (FBB). tandfonline.com For instance, potassium borate, K[B₅O₆(OH)₄]·2H₂O (often written as KB₅O₈·4H₂O), is composed of two B₃O₃ rings joined by a common four-coordinated boron atom. britannica.com The tetraborate (B1243019) anion, B₄O₅(OH)₄²⁻, contains both three- and four-coordinated boron atoms. britannica.com

The role of hydrogen bonding is crucial in stabilizing the crystal structures of hydrated potassium borates. Neutron diffraction studies on potassium borate solutions have shown that the hydrogen bonding between boric acid or metaborate (B1245444) ions and water molecules is stronger than the hydrogen bonding between water molecules themselves in the hydration layer. rsc.orgrsc.org

Table 1: Crystallographic Data for Selected Potassium Borate Hydrates

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| [K(H₄B₅O₁₀)]·2H₂O | Orthorhombic | Aba2 | 11.0781(14) | 11.1780(15) | 9.0508(11) | 90 | 90 | 90 | researchgate.net |

| KB₃O₄(OH)₂ | Tetragonal | P4/ncc | 11.3482(3) | 11.3482(3) | 15.9169(6) | 90 | 90 | 90 | researchgate.net |

| K[B₅O₆(OH)₄]·2H₂O (Santite) | Orthorhombic | Pnma | 10.1684(3) | 11.6289(3) | 21.2247(6) | 90 | 90 | 90 | researchgate.net |

Powder X-ray Diffraction for Phase Identification and Crystalline Purity Analysis

Powder X-ray diffraction (PXRD) is an essential technique for identifying the crystalline phases present in a sample and assessing its purity. In the study of potassium borate hydrates, PXRD is routinely used to confirm the synthesis of the desired compound and to ensure it is free from other crystalline impurities.

For example, the synthesis of santite (KB₅O₈·4H₂O) from various boron-containing starting materials was confirmed using PXRD. researchgate.netresearchgate.net The resulting diffraction patterns were matched with the powder diffraction file (PDF) number 01-072-1688, confirming the identity of the synthesized product. researchgate.netresearchgate.net Similarly, in studies involving the hydrothermal synthesis of lanthanum borates, PXRD was used to identify the different crystalline phases obtained, such as La(BO₂)₃, LaBO₃, and LaB₃O₆. researchgate.net

The intensity of the peaks in a PXRD pattern is related to the amount of X-rays diffracted by specific crystal planes. A perfect match between the experimental pattern and a reference pattern from a database, in terms of both peak positions and relative intensities, indicates a high degree of phase purity. researchgate.net Changes in peak intensity can also provide information about variations in crystallite size, crystal structure, or lattice parameters. researchgate.net

The dehydration of potassium borate hydrates can also be monitored using PXRD. For instance, the dehydration of santite under microwave irradiation was shown to result in a transformation from a crystalline to an amorphous phase, as evidenced by the disappearance of sharp diffraction peaks in the PXRD pattern. researchgate.net

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy of Boron and Oxygen Nuclei

Solid-state NMR spectroscopy is a powerful tool for probing the local atomic environments of specific nuclei, such as boron-11 (B1246496) (¹¹B) and oxygen-17 (¹⁷O), in solid materials.

¹¹B Magic Angle Spinning (MAS) NMR is particularly sensitive to the coordination environment of boron atoms. It can readily distinguish between trigonal planar BO₃ units and tetrahedral BO₄ units. acs.orgresearchgate.net The addition of an alkali oxide, such as K₂O, to a borate glass converts some of the three-coordinate boron (BO₃) sites to four-coordinate (BO₄) sites. acs.org

In studies of potassium borate glasses, ¹¹B DAS (Dynamic Angle Spinning) NMR, a high-resolution solid-state NMR technique, has been used to identify and quantify the different boron sites. acs.org For example, in a potassium borate glass with 33 mol% K₂O, two distinct peaks were resolved in the ¹¹B DAS NMR spectrum, corresponding to three-coordinate boron in rings (isotropic shift of 4.7 ppm) and four-coordinate boron species (isotropic shift of -0.3 ppm). acs.org

The isotropic chemical shifts of three-coordinate boron in crystalline binary borates have been found to generally increase with the substitution of bridging oxygens for non-bridging oxygens, ranging from 14.6 ppm in crystalline B₂O₃ to 22.5 ppm in magnesium orthoborate. stanford.eduresearchgate.net High-field ¹¹B MAS NMR experiments have also revealed that the boron shielding is anisotropic, with greater anisotropy observed for three-coordinate borons with one or two non-bridging oxygens. stanford.eduresearchgate.netacs.org

Table 2: Typical ¹¹B NMR Chemical Shift Ranges for Boron Coordination Environments

| Boron Coordination | Structural Unit | Typical ¹¹B Isotropic Chemical Shift (ppm) | Reference |

| Trigonal Planar | BO₃ (in rings) | ~4.7 | acs.org |

| Trigonal Planar | BO₃ (non-ring) | Varies | acs.org |

| Tetrahedral | BO₄ | ~ -0.3 | acs.org |

| Trigonal Planar | T³ (fully polymerized) | 14.6 (in c-B₂O₃) | stanford.eduresearchgate.net |

| Trigonal Planar | T⁰ (orthoborate) | 22.5 (in Mg₃(BO₃)₂) | stanford.eduresearchgate.net |

While less common than ¹¹B NMR due to the low natural abundance of ¹⁷O, ¹⁷O NMR spectroscopy provides valuable insights into the local environments of oxygen atoms. In potassium borate glasses, ¹⁷O MAS NMR has been used to observe qualitative changes in the non-ring oxygen sites. acs.org However, due to poor resolution, the positive identification of non-bridging oxygens (NBOs) can be challenging. acs.org

In sodium borate glasses, XPS studies, which can be correlated with NMR data, have been used to deconvolute the O1s spectrum into bands assigned to different types of bridging oxygen atoms: B³-Ø-B³, B³-Ø-B⁴, and B⁴-Ø-B⁴ (where B³ and B⁴ represent three- and four-coordinated boron, respectively). ingentaconnect.com The binding energies were found to be in the order B³-Ø-B³ ≈ B³-Ø-B⁴ > B⁴-Ø-B⁴. ingentaconnect.com

Vibrational Spectroscopy (FTIR and Raman) for Bond Characterization and Anionic Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for characterizing the types of chemical bonds and identifying the specific borate anions present in a sample. researchgate.netresearchgate.netresearchgate.net

FTIR and Raman spectra of potassium borate hydrates exhibit characteristic bands corresponding to the vibrations of B-O bonds in both BO₃ and BO₄ units. researchgate.netnih.gov The spectral region between 500 and 1500 cm⁻¹ is particularly informative for identifying borate compounds. researchgate.net Generally, bands associated with tetrahedral boron (BO₄) appear in the 800-1100 cm⁻¹ range, while those from triangular boron (BO₃) are found above 1100 cm⁻¹. nih.gov However, strong bands from B-OH distortion modes can complicate the spectra in the 1100-1400 cm⁻¹ region. nih.gov

In the Raman spectra of synthesized santite (KB₅O₈·4H₂O), characteristic bands of borate minerals were observed, confirming the identity of the compound. researchgate.netresearchgate.net For instance, a peak around 740 cm⁻¹ can be attributed to the out-of-plane bending of B(3)-O bonds. researchgate.net

The FTIR spectra of various hydrated borates have been extensively studied. nih.govnist.gov The spectra are often complex, but correlations can be made to deduce the types of anions present. nih.govnist.gov For example, the spectra of potassium tetraborate tetrahydrate are similar to those of borax, suggesting they both contain the [B₄O₅(OH)₄]²⁻ anion. nist.gov

Table 3: Characteristic Vibrational Frequencies for Potassium Borate Hydrates

| Wavenumber Range (cm⁻¹) | Assignment | Technique | Reference |

| 800 - 1100 | BO₄ vibrations | FTIR/Raman | nih.gov |

| > 1100 | BO₃ vibrations | FTIR/Raman | nih.gov |

| 1100 - 1400 | B-OH distortion modes | FTIR | nih.gov |

| ~740 | B(3)-O out-of-plane bending | Raman | researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Bonding State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and the chemical (bonding) states of the elements present in a material.

In the context of borate compounds, XPS has been used to study the electronic structure of boron and oxygen. For instance, in a study of boride-derived oxygen-evolution catalysts, the B 1s spectrum of the pristine sample showed two peaks at approximately 192 eV and 187 eV, which were assigned to B-O and B⁰/B-M (metal) species, respectively. nih.gov

XPS studies of sodium borate glasses have provided insights into the different oxygen environments. ingentaconnect.com The broad O1s spectrum was deconvoluted into three bands corresponding to bridging oxygens between different boron units (B³-Ø-B³, B³-Ø-B⁴, and B⁴-Ø-B⁴). ingentaconnect.com The binding energy of the O1s photoelectrons was found to shift to lower energy with increasing Na₂O content. ingentaconnect.com The deconvolution revealed that the B⁴-Ø-B⁴ oxygen has a more negative charge than the other types of bridging oxygens. ingentaconnect.comingentaconnect.com

In a study of strontium borate, the valence band XPS spectrum was compared with theoretical calculations to understand the electronic structure of the material. nih.gov The good agreement between the experimental and calculated spectra validated the theoretical model. nih.gov

Neutron Diffraction for Hydration State and Hydrogen Bonding Networks

Neutron diffraction is an exceptionally powerful technique for determining the positions of hydrogen atoms within a crystal lattice, a task that is notoriously difficult with X-ray diffraction due to hydrogen's low electron density. geoscienceworld.orgresearchgate.net This makes it the premier method for accurately describing the hydration state and the complex network of hydrogen bonds in hydrated materials like potassium;oxido(oxo)borane;hydrate. geoscienceworld.orgiaea.org

In the study of borate solutions, neutron diffraction with hydrogen/deuterium isotopic substitution (NDIS) has been effectively used to investigate the hydration structure around borate ions. rsc.org For solid, hydrated potassium borates such as KBO₂·1.33H₂O, thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can identify the temperatures at which dehydration occurs. For instance, KBO₂·1.33H₂O shows a rapid partial dehydration at 160°C and complete dehydration around 206°C. rsc.org

While a specific, complete neutron diffraction study on a single crystal of this compound is not prominently available in the literature, the principles of such an analysis can be understood from studies on other complex hydrated borates like inderborite (CaMg[B₃O₃(OH)₅]₂·6H₂O). geoscienceworld.org In such studies, neutron diffraction data allows for the precise location of hydrogen (or deuterium) atoms. geoscienceworld.org As hydrogen has a negative neutron scattering length, the positions of H atoms can be identified as negative peaks in a difference-Fourier map of the nuclear density. geoscienceworld.org This information is critical for mapping out the hydrogen-bonding geometry, including O-H bond distances and O-H···O angles, which dictate the stability and properties of the crystalline structure. geoscienceworld.org

For this compound, a neutron diffraction experiment would be invaluable in definitively establishing the coordination environment of the water molecules, their orientation, and the intricate web of hydrogen bonds connecting the metaborate anions and potassium cations. This would provide a level of structural detail unattainable by other methods. The technique's ability to probe the bulk of the material also ensures that the obtained information is representative of the entire crystal and not just the surface. iaea.org

Table 1: Representative Dehydration Data for Hydrated Potassium Borate

| Compound | Dehydration Step | Temperature (°C) |

| KBO₂·1.33H₂O | Partial Dehydration | 160 |

| KBO₂·1.33H₂O | Complete Dehydration | ~206 |

This data is based on TGA and DSC measurements and indicates the temperatures at which water molecules are lost from the crystal structure. rsc.org

Electron Microscopy (SEM/TEM) for Morphological and Microstructural Analysis

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential tools for characterizing the morphology and microstructure of crystalline materials. researchgate.net While detailed SEM and TEM analyses specific to this compound are not extensively published, the application of these techniques can be inferred from the general characterization of crystalline powders.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of a sample. For this compound, which is typically described as a white to off-white crystalline powder, SEM would be instrumental in determining: chemimpex.comereztech.com

Crystal Habit: The characteristic external shape of the crystals.

Surface Features: Identifying any surface defects, growth patterns, or inter-crystal aggregation.

Transmission Electron Microscopy (TEM) , on the other hand, provides information about the internal structure of the material. By transmitting a beam of electrons through an ultra-thin sample, TEM can reveal:

Crystallinity: Confirming the crystalline nature of the powder.

Lattice Fringes: Imaging the periodic arrangement of atoms in the crystal lattice.

Defects: Identifying any dislocations, stacking faults, or other imperfections within the crystal structure.

In the broader context of materials science, electron microscopy is crucial for quality control and for understanding how the synthesis process affects the final product's physical properties. researchgate.net For instance, different crystallization conditions can lead to variations in particle size and shape, which can impact the material's solubility and reactivity. The use of an Environmental Scanning Electron Microscope (ESEM) could even allow for the observation of the hydration and dehydration processes in real-time under controlled environmental conditions. researchgate.net

Table 2: General Information from Electron Microscopy for Crystalline Powders

| Technique | Information Obtained | Relevance to this compound |

| SEM | Surface morphology, particle size, crystal shape | Characterization of the powder's physical appearance and homogeneity. |

| TEM | Internal crystal structure, lattice defects | Confirmation of crystallinity and assessment of crystal perfection. |

Theoretical and Computational Investigations of Potassium Oxido Oxo Borane Hydrate

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry for studying the electronic structure of molecules and materials. For potassium oxido(oxo)borane hydrate (B1144303), DFT calculations are employed to understand the nature of the chemical bonds, the distribution of electron density, and the interactions between the potassium cation, the oxido(oxo)borane anion, and water molecules.

Recent studies on aqueous potassium borate (B1201080) solutions have utilized DFT to model the interactions involving the metaborate (B1245444) ion, B(OH)₄⁻, which is a key species in hydrated potassium oxido(oxo)borane. rsc.org The M06-2X functional with the 6-311++G(2df,2pd) basis set has been effectively used to optimize the geometries of hydrated structures. rsc.org These calculations reveal crucial information about the electronic properties, such as charge distribution. For instance, Mulliken charge analysis from DFT calculations provides the partial charges on each atom, which are essential inputs for further simulations like Empirical Potential Structure Refinement (EPSR). rsc.org

DFT calculations have also been instrumental in understanding the influence of the potassium cation on the surrounding borate anions and water molecules. nih.gov The theory helps in elucidating how the K⁺ ion affects the electronic structure and, consequently, the stability and reactivity of the hydrated borate species. nih.gov Furthermore, DFT is used to investigate the electronic interactions in various chemical processes, such as the adsorption and activation of molecules on catalyst surfaces, which can be promoted by potassium. rsc.org This highlights the broad applicability of DFT in understanding the role of potassium in chemical systems.

| Parameter | Specification | Reference |

|---|---|---|

| DFT Functional | M06-2X | rsc.org |

| Basis Set | 6-311++G(2df,2pd) | rsc.org |

| Application | Optimization of hydrated structures, Mulliken charge calculation | rsc.org |

Ab Initio Molecular Dynamics Simulations of Hydration Shells and Solute-Solvent Interactions

Ab initio molecular dynamics (AIMD) simulations provide a dynamic picture of the hydration process, allowing for the investigation of the structure and dynamics of water molecules surrounding the potassium and oxido(oxo)borane ions. These simulations are based on forces calculated directly from electronic structure theory, typically DFT, at each time step.

AIMD simulations of hydrated potassium ions have been performed to study the structure of the hydration shells. bohrium.com These studies reveal that the potassium ion tends to remain on the surface of water clusters rather than being fully encapsulated by them as the number of water molecules increases. bohrium.com The simulations are often conducted in the NVT ensemble, where the number of particles, volume, and temperature are kept constant. ucl.ac.uk

For complex systems like potassium oxido(oxo)borane hydrate, AIMD can elucidate the detailed interactions between the solute and the solvent. It can track the formation and breaking of hydrogen bonds between the borate anion and water molecules, as well as the coordination of water molecules around the potassium cation. nih.gov The dynamics of water exchange in the hydration shells can also be quantified, providing insights into the lability of the coordinated water molecules. researchgate.net These simulations are crucial for understanding the behavior of the compound in aqueous environments.

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| Ensemble | NVT (Canonical) | ucl.ac.uk |

| Temperature | 258 K - 300 K | ucl.ac.ukbohrium.com |

| Time Step | 1 fs | nih.gov |

| Simulation Duration | 5 ps - 20 ps | ucl.ac.uknih.gov |

Prediction of Spectroscopic Signatures (NMR, IR, Raman) from Computational Models

Computational models, particularly those based on DFT, can predict various spectroscopic signatures of potassium oxido(oxo)borane hydrate, such as its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra. These predictions are invaluable for interpreting experimental spectra and for identifying the presence of specific structural motifs.

Calculated Raman spectra for boric acid solutions have shown good agreement with experimental data, validating the computational approach. rsc.org The vibrational frequencies corresponding to the stretching and bending modes of the B-O and O-H bonds can be calculated and assigned. bohrium.com For hydrated potassium ion clusters, simulated IR spectra with anharmonic corrections have been shown to effectively reproduce experimental results. bohrium.com The interaction between the K⁺ cation and water molecules leads to small deviations in the O-H stretching frequencies. bohrium.com

By modeling the structure of potassium oxido(oxo)borane hydrate, including the coordination of water molecules, it is possible to compute its expected spectroscopic properties. This allows for a direct comparison with experimental data, aiding in the characterization of the compound.

| Spectroscopy | Predicted Feature | Computational Method | Reference |

|---|---|---|---|

| Raman | Stretching vibration of boric acid molecule | DFT | rsc.org |

| Infrared (IR) | O-H stretching modes in hydrated K⁺ clusters | DFT with anharmonic correction | bohrium.com |

Computational Analysis of Reaction Pathways and Energetics

Computational chemistry can be used to explore the potential reaction pathways of potassium oxido(oxo)borane hydrate and to calculate the energetics of these reactions. This includes studying its decomposition, its interaction with other molecules, and its role in catalytic processes.

DFT calculations have been used to investigate the effect of potassium as a promoter in various chemical reactions. For instance, the presence of potassium on an iron catalyst surface has been shown to reduce the kinetic barrier for CO₂ dissociation. rsc.org This is due to electronic interactions that promote the adsorption and activation of the CO₂ molecule. rsc.org Similar principles can be applied to understand how potassium oxido(oxo)borane hydrate might participate in or influence chemical reactions.

The transformation between different boron species in solution as a function of concentration has also been studied using DFT. acs.org These calculations affirm that different borate species can interconvert, and the energetics of these transformations can be determined. acs.org This is relevant for understanding the stability and reactivity of the oxido(oxo)borane anion in solution.

Modeling of Intermolecular Interactions and Crystal Packing

Understanding the intermolecular interactions and crystal packing is crucial for predicting the solid-state structure and properties of potassium oxido(oxo)borane hydrate. Computational modeling, often in conjunction with experimental data from techniques like X-ray diffraction, provides detailed insights into these aspects.

Studies combining neutron diffraction with H/D isotopic substitution and EPSR simulations, supported by DFT calculations, have provided a detailed picture of the interactions in potassium borate solutions. nih.govrsc.org These studies have revealed the formation of contact ion pairs (CIPs) between potassium ions and borate species. nih.govrsc.org For example, potassium ions form monodentate contact ion pairs (MCIP) with trans-B(OH)₃ and both MCIP and bidentate contact ion pairs (BCIP) with cis-B(OH)₃. rsc.org

The hydration of the borate ions has also been extensively modeled. It is understood that boric acid molecules can be hydrated in three ways: direct hydration, interstitial hydration, and axial hydration, with direct hydration being the most energetically favorable. nih.govrsc.org For the B(OH)₄⁻ ion, nine water molecules are required for direct interaction with the hydroxyl groups, with a tenth water molecule occupying an interstitial position. nih.govrsc.org These detailed models of solute-solvent and ion-ion interactions are fundamental to understanding the behavior of potassium oxido(oxo)borane hydrate in both solution and the solid state.

| Interaction | Description | K-B Distance (Å) | Reference |

|---|---|---|---|

| K⁺ - trans-B(OH)₃ | Monodentate Contact Ion Pair (MCIP) | ~3.8 | nih.govrsc.org |

| K⁺ - cis-B(OH)₃ | Monodentate Contact Ion Pair (MCIP) | ~3.8 | nih.govrsc.org |

| K⁺ - cis-B(OH)₃ | Bidentate Contact Ion Pair (BCIP) | ~3.4 | nih.govrsc.org |

Topological Analysis of Electron Density (e.g., QTAIM, ELF)

Topological analysis of the electron density provides a powerful framework for quantifying and visualizing the chemical bonding in a molecule. The Quantum Theory of Atoms in Molecules (QTAIM) and the Electron Localization Function (ELF) are two prominent methods used for this purpose.

The ELF is a measure of the likelihood of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org It provides a chemically intuitive picture of electron localization, clearly distinguishing core and valence electrons, as well as covalent bonds and lone pairs. wikipedia.org The ELF is calculated from the electron density and its derivatives and is often visualized as isosurfaces. The regions of high ELF value correspond to areas of high electron localization, such as chemical bonds and lone pairs.

The topological analysis of the ELF gradient field identifies "attractors," which are maxima in the ELF. These attractors and their basins of attraction divide the molecular space into chemically meaningful regions. cdnsciencepub.com The population of these basins provides a quantitative measure of the number of electrons associated with a particular bond or lone pair. cdnsciencepub.com For potassium oxido(oxo)borane hydrate, an ELF analysis would reveal the nature of the B-O bonds within the anion, the ionic character of the interaction between K⁺ and the anion, and the nature of the hydrogen bonds involving the water molecules.

Reactivity, Mechanisms, and Chemical Transformations

Hydrolysis and Condensation Reactions of Borate (B1201080) Species in Aqueous Systems

In aqueous solutions, potassium borate undergoes hydrolysis, leading to the formation of boric acid and various polyborate anions. lsbu.ac.uksantos.com The specific borate species present in solution is dependent on factors such as concentration, pH, and temperature. lsbu.ac.ukacs.org

Boric acid (B(OH)₃) acts as a weak Lewis acid, accepting a hydroxide (B78521) ion from water to form the tetrahydroxyborate anion, B(OH)₄⁻. lsbu.ac.uk This equilibrium is central to the buffering capacity of borate solutions. borax.com As the concentration of borate increases, condensation reactions occur, leading to the formation of polyborate species. These complex ions are formed through the elimination of water molecules and the formation of B-O-B bridges. lsbu.ac.uknih.gov

Common polyborate ions that can form in aqueous solutions of potassium borate include:

Tetraborate (B1243019): [B₄O₅(OH)₄]²⁻ lsbu.ac.ukacs.org

Triborate: [B₃O₃(OH)₄]⁻ acs.org

Pentaborate: [B₅O₆(OH)₄]⁻ lsbu.ac.uk

The distribution of these species is a dynamic equilibrium. For instance, in dilute solutions, the monomeric B(OH)₃ and B(OH)₄⁻ ions predominate. lsbu.ac.uk As the concentration and pH increase, more complex polyborates like tetraborate and pentaborate become more significant. lsbu.ac.ukacs.org Spectroscopic techniques such as Raman spectroscopy and ¹¹B NMR are instrumental in identifying and quantifying the different borate species present in solution under various conditions. lsbu.ac.ukacs.org

The hydrolysis of borate esters, which can be considered organic derivatives of boric acid, has also been studied to understand the fundamental reactivity of the B-O bond. These studies show that the rate of hydrolysis is influenced by the steric and electronic properties of the organic group. njit.edu

Ligand Exchange and Coordination Chemistry with Metal Centers

The borate anion and its various forms can act as ligands, coordinating with metal centers to form a wide range of coordination compounds. This behavior is fundamental to many of its applications, particularly in catalysis and materials science. The coordination can occur through the oxygen atoms of the borate species.

A prominent example of borate-derived ligands is the tris(pyrazolyl)borate (Tp) ligand and its derivatives. These "scorpionate" ligands are synthesized from potassium borohydride (B1222165) and pyrazole (B372694), forming a tripodal ligand that can bind to a metal in a facial manner. wikipedia.orgwikipedia.org The steric and electronic properties of the Tp ligand can be tuned by modifying the pyrazole ring, influencing the coordination environment and reactivity of the resulting metal complex. wikipedia.org For example, the use of 3,5-dimethylpyrazole (B48361) leads to the formation of the more sterically hindered Tp*⁻ ligand, which can control the number of ligands that coordinate to a metal center, leaving sites available for catalysis. wikipedia.org

Potassium trispyrazolylborate (KTp) and its derivatives are versatile precursors for synthesizing a variety of metal complexes. For instance, KTp reacts with molybdenum hexacarbonyl to form K[TpMo(CO)₃], which can be further functionalized. wikipedia.org These complexes have applications in various catalytic processes.

In addition to these well-defined coordination complexes, borate species can interact with metal ions in solution and in solid-state materials. For example, in borate glasses, the borate network can be modified by metal oxides, influencing the properties of the glass. The interaction between the metal cations and the borate network affects the dissolution behavior and the release of ions into the surrounding environment. rsc.org

Role as a Precursor in the Synthesis of Diverse Boron-Containing Compounds

Potassium borate serves as a crucial starting material for the synthesis of a wide array of other boron-containing compounds. Its reactivity allows for its transformation into various borates, boric acid, and organoboron compounds.

One of the primary applications of potassium borate as a precursor is in the production of other metal borates through double decomposition reactions. For instance, potassium pentaborate can be produced from sodium borates by reacting them with a potassium salt in an acidic solution. google.com The specific conditions of the reaction, such as the ratio of reactants and the temperature, can be controlled to yield different borate products.

Furthermore, potassium borate is a key ingredient in the hydrothermal synthesis of various borate minerals. For example, santite (KB₅O₈·4H₂O) can be synthesized from potassium chloride, sodium hydroxide, and boric acid or boron oxide under hydrothermal conditions. dergipark.org.trresearchgate.nettrdizin.gov.tr The morphology and particle size of the resulting potassium borate can be influenced by the choice of boron precursor and the reaction parameters. researchgate.net

The tris(pyrazolyl)borate ligands, synthesized from potassium borohydride, are another significant class of compounds derived from a potassium borate precursor. wikipedia.orgwikipedia.org These ligands are then used to create a vast library of coordination complexes with diverse applications. The synthesis involves the reaction of potassium borohydride with pyrazole or its derivatives, evolving hydrogen gas. wikipedia.org

Heterogeneous and Homogeneous Catalysis Pathways Involving Borate Species

Borate species, including those derived from potassium borate, play significant roles in both heterogeneous and homogeneous catalysis. Their function can range from acting as a support material to being an active component of the catalyst itself.

In homogeneous catalysis , borate-derived ligands, such as the tris(pyrazolyl)borate (Tp) ligands, are extensively used to create well-defined metal complexes with catalytic activity. The steric and electronic properties of the Tp ligand can be fine-tuned to control the reactivity of the metal center, enabling selective catalysis for a variety of organic transformations. wikipedia.org

In heterogeneous catalysis , potassium borates can be used as components in catalyst formulations. For instance, they can act as a flux in the preparation of certain catalysts, facilitating the formation of the desired active phase at lower temperatures. The buffering capacity of borate solutions is also utilized in catalytic processes that are sensitive to pH changes. borax.com

Furthermore, research has explored the catalytic activity of metal complexes supported on borate materials. The interaction between the active metal species and the borate support can influence the catalytic performance.

Solvothermal and Mechanochemical Reactivity Studies

Solvothermal and mechanochemical methods offer alternative, often more environmentally friendly, routes to synthesize and modify potassium borates and related materials.

Solvothermal synthesis involves carrying out a chemical reaction in a closed vessel using a solvent at a temperature above its boiling point. This technique has been successfully employed for the synthesis of various potassium borate hydrates, such as santite (KB₅O₈·4H₂O). dergipark.org.trresearchgate.net The reaction parameters, including temperature, time, and the nature of the reactants, can be adjusted to control the phase and morphology of the final product. dergipark.org.tr For example, studies have shown that varying the boron source (e.g., boric acid, boron oxide) can affect the characteristics of the synthesized potassium borate. researchgate.net

Mechanochemistry involves using mechanical energy, such as grinding or milling, to induce chemical reactions. This solvent-free method can lead to the formation of novel materials and can be more efficient than traditional solution-based synthesis. While specific studies focusing solely on the mechanochemical reactivity of potassium;oxido(oxo)borane;hydrate (B1144303) are not extensively detailed in the provided search results, the principles of mechanochemistry are applicable to solid-state reactions involving borates. This approach could potentially be used to synthesize different potassium borate phases or to create composites with other materials.

Investigation of Thermochemical Decomposition Mechanisms

The thermal decomposition of potassium borate hydrates involves a series of dehydration and, in some cases, deamination steps, ultimately leading to the formation of anhydrous borate species and potentially other products depending on the specific compound.

The thermal decomposition of potassium tetraborate tetrahydrate (K₂B₄O₇·4H₂O) has been studied using techniques like thermogravimetry (TG) and differential thermal analysis (DTA). The process typically occurs in multiple stages. A single-step calcination can result in a "puffed" product with low bulk density due to rapid water loss, and the dehydration may be incomplete as agglomeration can occur at temperatures above 250 °C. researchgate.net To produce anhydrous potassium tetraborate, a multi-stage heating process is often necessary. researchgate.net For instance, a two or three-stage calcination can yield a denser, anhydrous product of high purity. researchgate.net The initial dehydration step is crucial in determining the final bulk density of the product. researchgate.net The crystalline salt, when heated in a vacuum, begins to dissolve in its own water of crystallization at around 100°C, losing two water molecules. The anhydrous salt forms at approximately 400°C and fuses into a clear glass at 815°C. borax.com

The thermal decomposition of potassium perborate (B1237305) reveals a more complex pathway. Studies have shown that the decomposition occurs in multiple, partially overlapping steps. jes.or.jp The process involves the evolution of oxygen gas and the formation of potassium metaborate (B1245444) (KBO₂) as the final product. jes.or.jp The proposed mechanism includes the initial decomposition to form an intermediate, followed by the breakdown of this intermediate to release oxygen. jes.or.jp

The thermal decomposition of boric acid, the fundamental building block of borates, has also been investigated. It decomposes in a stepwise manner, first forming metaboric acid (HBO₂) and then boron trioxide (B₂O₃) at higher temperatures. kiche.or.kr Kinetic analysis of this process indicates that the decomposition follows first-order kinetics. kiche.or.kr

The following table summarizes the key decomposition stages for related borate compounds:

| Compound | Decomposition Stages | Final Product(s) | Reference(s) |

| Potassium Tetraborate Tetrahydrate | Multi-stage dehydration | Anhydrous Potassium Tetraborate | researchgate.net |

| Potassium Perborate | Multi-step decomposition with O₂ evolution | Potassium Metaborate | jes.or.jp |

| Boric Acid | Dehydration to metaboric acid, then to boron trioxide | Boron Trioxide | kiche.or.kr |

Advanced Research Applications in Materials Science and Green Chemistry

Precursor in Boron-Doped Materials Synthesis

Potassium oxido(oxo)borane hydrate (B1144303) serves as a valuable precursor in the synthesis of boron-doped materials, particularly porous carbons. These materials are of great interest due to their enhanced properties and wide range of applications, including gas adsorption and catalysis.

In a notable application, potassium metaborate (B1245444) is utilized as an activating agent in the creation of boron-doped porous carbons. This process often involves the hydrothermal synthesis of carbon materials from a template and a boron source, such as boric acid. The activation with potassium metaborate helps to develop a porous structure and incorporate boron atoms into the carbon lattice. This doping modifies the electronic properties and surface chemistry of the carbon material, leading to enhanced performance. For instance, boron-doped mesoporous carbons activated with potassium metaborate have demonstrated excellent carbon dioxide (CO2) adsorption capacity. borax.com

The synthesis process is designed to be environmentally friendly, aligning with the principles of green chemistry. borax.com The resulting boron-doped porous carbon materials exhibit high specific surface areas and pore volumes, which are critical for their application as adsorbents. Research has shown that such materials can achieve a CO2 adsorption capacity of up to 121.34 mg/g at 303 K and atmospheric pressure. borax.com

| Material | Precursor/Activating Agent | Key Findings |

| Boron-doped mesoporous carbon | Boric acid (boron source), Potassium metaborate (activating agent) | Good electrocatalytic oxygen reduction, high CO2 adsorption capacity (121.34 mg/g). borax.com |

| B/N codoped porous carbon | Boric acid (B source), g-C3N4 (N source), Potassium hydroxide (B78521) (activation) | High specific surface area (2278 m²/g), high CO2 adsorption (3.26 mmol/g). borax.com |

Development of Novel Glass and Ceramic Formulations

In the realm of materials science, potassium oxido(oxo)borane hydrate is a key ingredient in the formulation of specialized glasses and ceramics. Its incorporation enhances several critical properties of the final products. usda.gov

The compound acts as both a fluxing agent and a source of boron oxide (B2O3) in glass manufacturing. As a flux, it lowers the melting temperature of the raw materials, reducing energy consumption and production costs. The boron content it introduces improves the thermal stability, chemical resistance, and mechanical strength of the glass. usda.gov This makes it particularly valuable in the production of borosilicate glasses, which are known for their low coefficient of thermal expansion and resistance to thermal shock.

In the ceramics industry, potassium oxido(oxo)borane hydrate contributes to the formation of the glassy phase during firing. This glassy matrix binds the crystalline components, enhancing the density, strength, and durability of the ceramic body. Its ability to control pH is also crucial for achieving optimal product quality in ceramic glazes and enamels. usda.gov Furthermore, research into bioactive and biocompatible ceramic composites has utilized potassium-containing compounds to create materials for medical applications. google.com

| Application Area | Role of Potassium Oxido(oxo)borane Hydrate | Enhanced Properties |

| Specialty Glass Production | Fluxing agent, Boron source | Thermal stability, Chemical resistance, Reduced melting temperature. usda.gov |

| Ceramic Manufacturing | Glassy phase former, pH control | Density, Strength, Durability of ceramic body and glazes. usda.gov |

| Bioactive Composites | Component in reactive sintering | Bioactivity and biocompatibility for medical applications. google.com |

Contributions to Advanced Catalytic Systems

While direct catalytic applications of potassium oxido(oxo)borane hydrate are an emerging area of research, related potassium salts have demonstrated significant catalytic activity, suggesting a potential role for the metaborate compound. The basic nature of the metaborate anion and the presence of potassium ions can influence various chemical reactions.

For example, potassium carbonate (K2CO3), a related potassium salt, has been shown to be an efficient catalyst for the hydroboration of aldehydes, ketones, and alkenes. acs.org This suggests that the basicity of the anion plays a crucial role in the catalytic cycle. The metaborate anion in potassium oxido(oxo)borane hydrate could potentially exhibit similar catalytic behavior in certain organic transformations.

Application in Advanced Flame Retardant Material Development (Mechanistic Focus)

Boron compounds, including potassium oxido(oxo)borane hydrate, are recognized for their effectiveness as flame retardants in a variety of polymeric materials. researchgate.netnih.gov Their mechanism of action is multifaceted, involving both condensed-phase and gas-phase chemistry, making them a valuable component in creating safer materials.

Condensed-Phase Mechanism: When exposed to high temperatures, potassium oxido(oxo)borane hydrate undergoes endothermic decomposition. This process absorbs heat from the surrounding environment, lowering the temperature of the polymer and slowing down the pyrolysis process. mdpi.com A key aspect of its flame retardant action is the formation of a glassy film of boric trioxide (B2O3) on the surface of the burning material. mdpi.com This vitreous layer acts as an insulating barrier, achieving several crucial functions:

It shields the underlying polymer from the heat of the flame. borax.com

It promotes the formation of a stable carbonaceous char, which is less flammable than the original polymer. borax.comresearchgate.net

It hinders the diffusion of flammable volatile gases, which are the fuel for the flame, from the decomposing polymer into the combustion zone. usda.govmdpi.com

Gas-Phase Mechanism: The hydrate part of the compound is significant as it releases water vapor upon heating. mdpi.com This water vapor has two primary effects in the gas phase:

It dilutes the concentration of flammable gases and oxygen in the vicinity of the flame, making the mixture less combustible. mdpi.com

The evaporation of water is an endothermic process, which further cools the system.

The combination of these condensed-phase and gas-phase actions makes potassium oxido(oxo)borane hydrate and other borates effective at reducing flame spread and suppressing smoke formation. borax.comresearchgate.net

| Phase | Mechanism of Action |

| Condensed Phase | Endothermic decomposition, formation of a protective glassy layer (B2O3), promotion of char formation, and inhibition of flammable gas release. borax.comresearchgate.netmdpi.com |

| Gas Phase | Release of water vapor, dilution of flammable gases and oxygen, and cooling effect. mdpi.com |

Use in Green Chemical Synthesis and Sustainable Chemical Processes

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly important in modern research and industry. Potassium oxido(oxo)borane hydrate and its related compounds are finding applications in this area due to their environmentally benign nature and utility in sustainable processes.

A significant example is the use of sodium metaborate tetrahydrate, a closely related compound, as a "green" activating agent in the synthesis of porous carbons from biomass. nih.gov Traditional activating agents like potassium hydroxide can be corrosive and hazardous. nih.gov Metaborates offer a less corrosive and more environmentally friendly alternative for producing high-surface-area carbons from renewable resources like water chestnut shells. nih.gov This approach not only utilizes waste biomass but also avoids harsh chemicals, contributing to a more sustainable manufacturing process.

Furthermore, there is growing research into the green synthesis of nanoparticles using plant extracts. Studies have demonstrated the synthesis of potassium nanoparticles from aqueous plant extracts, highlighting a move towards more sustainable and eco-friendly production methods for nanomaterials. techscience.comresearchgate.net These examples underscore the potential of potassium-based compounds, including potassium oxido(oxo)borane hydrate, in advancing the goals of green chemistry.

Exploration in Advanced Energy Storage Materials (e.g., Electrolytes)

The development of next-generation energy storage systems, such as potassium-ion batteries (KIBs), is a major focus of current research due to the abundance and low cost of potassium compared to lithium. nih.govacs.org The electrolyte is a critical component of these batteries, and research is underway to identify suitable potassium salts and solvent systems. rsc.orgbohrium.com

While potassium oxido(oxo)borane hydrate itself is not yet a common electrolyte salt, the role of borate (B1201080) compounds in battery electrolytes is an active area of investigation. In lithium-ion batteries, borate-based additives like lithium bis(oxalato)borate (LiBOB) have been shown to be beneficial. encyclopedia.pub They can help form a stable solid electrolyte interphase (SEI) on the anode, which is crucial for the long-term cyclability and safety of the battery. encyclopedia.pub The SEI prevents the decomposition of the electrolyte and the degradation of the electrode.

Given the similarities between lithium-ion and potassium-ion battery chemistry, there is potential for borate-based anions to play a similar role in KIBs. A patent has noted the potential applicability of potassium bis(oxalato)borate in potassium-ion batteries due to its structural similarity to the sodium version, which has shown promise in sodium-ion batteries. google.com Furthermore, aqueous potassium hydroxide is already used as an electrolyte in alkaline batteries because its solutions are highly conductive. wikipedia.org The exploration of borate-containing electrolytes could lead to the development of safer and more durable high-performance potassium-ion batteries. borax.com

| Battery System | Role of Borate Compounds | Potential Benefits |

| Lithium-ion Batteries | Additives (e.g., LiBOB), Electrode coatings | Formation of stable Solid Electrolyte Interphase (SEI), improved safety and cycle life. encyclopedia.pubborax.com |

| Potassium-ion Batteries | Potential electrolyte salts or additives (e.g., potassium bis(oxalato)borate) | Enhanced stability, safety, and performance of KIBs. google.com |

| Alkaline Batteries | Electrolyte (Aqueous Potassium Hydroxide) | High ionic conductivity. wikipedia.org |

Advanced Analytical Methodologies for in Situ and Operando Studies

Synchrotron-Based X-ray Techniques for Real-Time Monitoring of Transformations

Synchrotron-based X-ray techniques, such as X-ray diffraction (XRD) and X-ray absorption spectroscopy (XAS), are powerful tools for the real-time monitoring of structural transformations in potassium metaborate (B1245444) hydrate (B1144303). The high brilliance and energy tunability of synchrotron radiation enable rapid data acquisition, which is essential for tracking fast-paced changes during processes like hydration, dehydration, and crystallization.

For instance, in situ synchrotron XRD can be employed to follow the phase transitions of potassium metaborate hydrate as a function of temperature and humidity. By collecting diffraction patterns at short intervals, researchers can identify the formation and disappearance of different crystalline phases, providing a detailed picture of the transformation pathways. This information is critical for controlling the final properties of materials in applications like ceramic manufacturing.

In Situ Spectroscopic Studies (e.g., Raman, FTIR) during Reaction and Crystallization

In situ Raman and Fourier-transform infrared (FTIR) spectroscopy are invaluable for probing the molecular-level changes that occur during reactions and crystallization of potassium metaborate hydrate. researchgate.net These techniques provide information about the vibrational modes of molecules, which are sensitive to changes in chemical bonding and local environment.

A study on borate (B1201080) speciation in aqueous solutions utilized Raman spectroscopy to identify various borate species, including B(OH)₄⁻, B₃O₃(OH)₄⁻, and B₅O₆(OH)₄⁻, and to determine their formation constants. rsc.org The Raman shifts were assigned to the vibrational modes of these species, aided by density functional theory (DFT) calculations. rsc.org This approach allows for a quantitative understanding of how factors like pH and concentration influence the distribution of borate ions in solution, which is fundamental to controlling crystallization processes. rsc.org

Raman Shift Assignments for Borate Species rsc.org

| Borate Species | Raman Shift (cm⁻¹) | Vibrational Mode |

|---|---|---|

| B(OH)₃ | 874 | ν₁ |

| B(OH)₄⁻ | 741 | ν₁ |

| B₃O₃(OH)₄⁻ | 610 | ν₁ |

| B₅O₆(OH)₄⁻ | 525, 760, 915, 994 | ν₁, ν₂, ν₄, ν₃ |

| B₃O₃(OH)₅²⁻ | 612 | ν₁ |

Electrochemical Methods for Borate Speciation and Reactivity

Electrochemical methods offer a sensitive and quantitative means of investigating borate speciation and reactivity, particularly in aqueous solutions. Techniques such as potentiometry and voltammetry can be used to determine the thermodynamic and kinetic parameters of borate-related reactions.

Potentiometric titrations, for example, have been successfully used to study the speciation of borate in aqueous solutions. rsc.org By monitoring the pH as a function of added acid or base, researchers can identify the different borate species present and calculate their stability constants. rsc.org This information is crucial for understanding the behavior of potassium metaborate hydrate in various chemical environments.

Coupled Analytical Techniques (e.g., TGA-MS, DSC-XRD) for Mechanistic Insights

Coupling analytical techniques provides a more comprehensive understanding of the complex processes that potassium metaborate hydrate undergoes. By combining methods that probe different aspects of a material's properties simultaneously, researchers can gain deeper mechanistic insights.

Thermogravimetric analysis coupled with mass spectrometry (TGA-MS) is a powerful tool for studying the thermal decomposition of potassium metaborate hydrate. TGA measures the change in mass of a sample as a function of temperature, while MS identifies the gaseous species that are evolved. This combination allows for the precise determination of dehydration steps and the identification of the composition of the released gases. For example, a study on potassium metaborate hydrate (KBO₂·1.33H₂O) showed a rapid partial dehydration at 160 °C, followed by complete dehydration at approximately 206 °C. rsc.org

Differential scanning calorimetry coupled with X-ray diffraction (DSC-XRD) is another powerful combination. DSC measures the heat flow into or out of a sample during a temperature change, revealing information about phase transitions, while XRD provides simultaneous structural information. This allows for the direct correlation of thermal events with changes in the crystalline structure of the material.

Advanced Chromatographic Techniques for Borate Speciation in Complex Mixtures

Advanced chromatographic techniques are essential for the separation and quantification of different borate species in complex mixtures. This is particularly important in applications where potassium metaborate hydrate is used in the presence of other substances, such as in agricultural formulations or industrial brines.

Ion chromatography (IC) is a widely used technique for the analysis of anionic species, including borates. By selecting an appropriate stationary phase and eluent, it is possible to separate different borate oligomers and determine their concentrations.

Capillary zone electrophoresis (CZE) is another powerful separation technique that has been used to study borate complexes. In one study, CZE was used to characterize the interaction between borate anions and iodinated contrast agents, revealing the formation of a 1:1 adduct. nih.gov This type of information is valuable for developing methods to remove such pollutants from water. nih.gov

Future Directions and Emerging Paradigms in Potassium Borate Hydrate Chemistry

Exploration of New Borate (B1201080) Anion Topologies and Extended Frameworks

The structural diversity of borates, arising from the ability of boron to adopt both triangular (BO₃) and tetrahedral (BO₄) coordination with oxygen, provides a vast landscape for the discovery of new materials. researchgate.net Scientists are actively exploring the synthesis of novel borate anion topologies and extended frameworks, moving beyond simple structures to complex one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. researchgate.netmdpi.com

A key strategy in this exploration is the introduction of different metal cations into the borate system. nih.gov This approach has led to the successful synthesis of novel alkali and alkaline-earth borates with unique 1D and 3D structures. nih.gov For instance, the incorporation of aluminum atoms as linkers has enabled the expansion of 1D borate chains into 3D aluminoborate (ABO) frameworks. nih.gov These new structures exhibit promising properties, such as wide transparency ranges and high thermal stability. nih.gov The exploration of mixed-metal borates, such as K₅Ba₂(B₁₀O₁₇)₂(BO₂), has revealed the existence of linear BO₂ units alongside the traditional BO₃ and BO₄ motifs, significantly expanding the structural diversity and potential applications of borates in optical materials. osti.gov

Researchers are also investigating the use of solvothermal synthesis methods to create new borates containing complex polyborate clusters. mdpi.com This technique has yielded novel structures with intricate framework architectures. The ability to create such diverse structures opens up possibilities for designing materials with specific properties, such as tailored pore sizes for catalysis or specific optical responses.

Rational Design of Borate-Based Functional Materials

The ultimate goal of exploring new borate structures is to rationally design functional materials with specific, predictable properties. This involves establishing clear relationships between the composition, structure, and function of potassium borate hydrates. A significant area of focus is the development of bioactive glasses. By carefully controlling the composition of borosilicate and borate-based glasses, researchers can tailor their dissolution behavior and the release of functional ions for applications in soft tissue engineering and regenerative medicine. researchgate.netresearchgate.net

The design of novel borate materials also extends to the field of nonlinear optics. The discovery that linear BO₂ units can lead to a large birefringence has set a new target for the design of optical materials. osti.gov Furthermore, the development of functional porous metal-organic frameworks (MOFs) provides a blueprint for the rational design of stable borate-based frameworks with controllable pore structures and functionalities for applications in catalysis, gas storage, and separation. rsc.org The synthesis of boronate affinity materials with highly ordered and interconnected pore structures is another example of rational design, enabling the selective separation and enrichment of molecules with cis-diol groups. mdpi.com

Integration of Machine Learning and Data Science for Material Discovery and Prediction

The vast and complex chemical space of borate materials presents a significant challenge for traditional experimental approaches. To accelerate the discovery of new materials, researchers are increasingly turning to machine learning (ML) and data science. azom.com These powerful tools can analyze massive datasets to identify patterns and predict the properties of new materials, significantly reducing the time and cost of development. azom.comresearchgate.net

ML models are being used to predict various material properties, including crystallographic symmetry groups, which is a crucial first step in materials discovery. azom.com By training algorithms on existing materials data, researchers can screen for new compositions with desired properties, such as high thermal stability or specific optical characteristics. researchgate.net This data-driven approach is not limited to property prediction; it can also assist in designing synthesis routes and extracting valuable information from scientific literature. cecam.org The integration of ML with experimental validation creates a powerful feedback loop that accelerates the discovery and optimization of novel potassium borate hydrate (B1144303) materials. researchgate.net While challenges remain in ensuring the stability and synthesizability of ML-generated materials, the potential of this approach to revolutionize materials discovery is undeniable. cecam.org

Sustainable Synthesis and Circular Economy Approaches in Borate Production

In an era of increasing environmental awareness, the development of sustainable synthesis methods and the adoption of circular economy principles are paramount. The boron industry is actively seeking cleaner production processes and ways to reduce its environmental impact. researchgate.net This includes moving away from coal as a primary heat source and utilizing cleaner energy alternatives. researchgate.net

The concept of a circular economy, which emphasizes the reuse and recycling of materials, is also gaining traction in borate production. borax.com Researchers are exploring the use of mining byproducts, intermediate products, and industrial waste streams as alternative raw materials for glass and other borate-based products. borax.com This not only reduces waste but also creates a more resilient and sustainable supply chain. Furthermore, the development of sustainable synthesis methods, inspired by natural processes like biomineralization and self-assembly, aims to minimize the use of hazardous materials and reduce energy consumption. rsc.org Collaboration between mining companies, chemical producers, and downstream users will be crucial for the successful integration of these sustainable practices into the borate industry. borax.com

Advanced Characterization Techniques for Dynamic Processes

Understanding the dynamic processes that occur during the formation and function of potassium borate hydrates is crucial for their rational design and application. Advanced characterization techniques are providing unprecedented insights into these complex systems. For instance, combining H/D isotopic substitution neutron diffraction with empirical potential structure refinement and quantum calculations allows for a detailed study of the interactions between borate ions, water molecules, and cations in solution. rsc.orgrsc.org These studies have revealed the formation of specific ion pairs and the influence of solute ions on the structure of water. rsc.orgrsc.org

X-ray scattering and X-ray absorption fine structure methods are also being employed to accurately measure the interactions within borate anions and between borate anions and other components in solution. bohrium.com Techniques like Fourier transform infrared spectroscopy (FT-IR), scanning electron microscopy (SEM), and thermogravimetric analysis (TGA) are used to characterize the structure, morphology, and thermal stability of newly synthesized borate materials. mdpi.com These advanced characterization tools are essential for elucidating the complex structural details and reaction mechanisms that govern the properties of potassium borate hydrates.

Interdisciplinary Research Collaborations

The future of potassium borate hydrate chemistry lies in fostering strong interdisciplinary research collaborations. The complexity of the challenges and the breadth of potential applications necessitate a collaborative approach that brings together experts from various fields. Chemists, materials scientists, physicists, biologists, and engineers must work together to unlock the full potential of these versatile compounds.

For example, the development of bioactive glasses requires collaboration between materials chemists and biomedical engineers to design materials with optimal biological performance. researchgate.netresearchgate.net Similarly, the application of machine learning in materials discovery is a joint effort between data scientists and materials scientists. cecam.org The successful implementation of circular economy principles in borate production will depend on partnerships between mining companies, chemical manufacturers, and end-users. borax.com Furthermore, international collaborations and partnerships with industry are essential for translating fundamental research into real-world applications. youtube.com By breaking down disciplinary silos and fostering a collaborative research environment, the scientific community can accelerate progress in the exciting and rapidly evolving field of potassium borate hydrate chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthesis protocols for potassium oxido(oxo)borane hydrate, and how do reaction conditions influence crystallinity and purity?

- Methodological Answer : The synthesis typically involves controlled dehydration of potassium borate precursors or reaction of boric acid with potassium hydroxide under hydrothermal conditions. Reaction parameters such as pH, temperature, and aging time significantly impact crystallinity. For example, hydrothermal synthesis at 80–100°C for 12–24 hours yields well-crystallized hydrates. Purity (>95%) is achieved via repeated washing with deionized water to remove unreacted ions, followed by vacuum drying . Characterization via X-ray diffraction (XRD) and thermogravimetric analysis (TGA) is critical to confirm phase purity and hydration levels .

Q. Which characterization techniques are most effective for confirming the structural integrity of potassium oxido(oxo)borane hydrate?

- Methodological Answer :

- XRD : Identifies crystalline phases and lattice parameters. Peak broadening or shifts (e.g., 2θ = 20–30°) indicate amorphous content or hydration variations .

- Raman Spectroscopy : Detects B-O vibrational modes (e.g., ~770 cm⁻¹ for symmetric stretching) to distinguish between metaborate (BO₂⁻) and tetraborate (B₄O₇²⁻) species .

- TGA : Quantifies hydration levels by measuring mass loss between 100–300°C, correlating with bound water molecules .

Advanced Research Questions

Q. How do discrepancies in XRD patterns between potassium oxido(oxo)borane hydrate and anhydrous forms inform structural modeling?

- Methodological Answer : Hydration introduces lattice expansion, causing peak downshifts in XRD (e.g., ~0.5–1.0° 2θ for hydrated vs. anhydrous phases). For accurate modeling, Rietveld refinement should account for variable water occupancy in interstitial sites. Discrepancies in d-spacing (e.g., non-uniform broadening in urea-reduced rGOs ) highlight the need for multi-phase models to resolve overlapping reflections. Pair distribution function (PDF) analysis can further elucidate local structural distortions caused by hydration .

Q. What mechanistic insights explain the role of potassium oxido(oxo)borane hydrate in catalytic hydroboration reactions, and how can ligand design optimize its activity?

- Methodological Answer : Potassium oxido(oxo)borane acts as a Lewis acid catalyst, polarizing substrates like CO₂ or aldehydes for nucleophilic attack by hydroboranes. Mechanistic studies using DFT calculations reveal that the borate anion stabilizes transition states via B-O coordination. Ligand optimization (e.g., substituting acetate with bulkier groups) can enhance steric control, reducing side reactions. For example, tetrabutylammonium acetate improves CO₂ hydroboration selectivity by 30% compared to sodium acetate . In situ IR spectroscopy and kinetic isotope effects (KIEs) are recommended to probe rate-determining steps .

Q. How do hydration states affect the electronic properties of potassium oxido(oxo)borane in redox applications?

- Methodological Answer : Hydration lowers the effective charge density of the borate anion, altering redox potentials. Cyclic voltammetry (CV) in anhydrous vs. hydrated ionic liquids shows a 0.2–0.3 V shift in reduction peaks, indicating water-mediated electron transfer. X-ray absorption near-edge structure (XANES) at the boron K-edge can track changes in B-O bonding geometry during redox cycling. Controlled dehydration experiments (e.g., under argon flow) are critical for isolating hydration-specific effects .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the catalytic efficiency of potassium oxido(oxo)borane in CO₂ reduction?

- Methodological Answer : Discrepancies often arise from differences in reaction media (e.g., aqueous vs. organic solvents) or hydration states of the catalyst. Systematic studies should:

- Standardize pre-treatment protocols (e.g., drying at 150°C for 2 hours to remove adsorbed water).

- Use isotopic labeling (¹³CO₂) with mass spectrometry to quantify product selectivity.

- Compare turnover frequencies (TOFs) under identical pH and ionic strength conditions. For instance, conflicting data in hydroboration studies were resolved by identifying solvent-dependent borane decomposition pathways.

Experimental Design Considerations

Q. What strategies mitigate hydrolysis of potassium oxido(oxo)borane during kinetic studies in aqueous media?

- Methodological Answer :

- Buffered Systems : Use phosphate buffers (pH 7–9) to stabilize borate species and suppress hydrolysis.

- Low-Temperature Protocols : Conduct reactions at 4°C to slow water activity.

- In Situ Monitoring : Employ stopped-flow UV-Vis spectroscopy to capture rapid hydrolysis intermediates. For long-term stability, encapsulate the compound in mesoporous silica matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.